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methoxynicotinaldehyde
CAS No.: 132865-44-2

Cat. No.: B151208

Get Quote
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CAS Number: 132865-44-2

This technical guide provides a comprehensive overview of 5-Chloro-6-
methoxynicotinaldehyde, a substituted pyridine derivative with applications in medicinal
chemistry and drug development. This document is intended for researchers, scientists, and
professionals in the field, detailing the compound's properties, synthesis, reactivity, and
potential biological significance.

Core Compound Properties

5-Chloro-6-methoxynicotinaldehyde is a solid, organic compound with the molecular formula
C7HeCINO2.[1] It is also known by several synonyms, including 5-chloro-6-methoxypyridine-3-
carboxaldehyde and 3-chloro-5-formyl-2-methoxypyridine.[1]

Table 1: Physicochemical Properties of 5-Chloro-6-methoxynicotinaldehyde
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Property Value Reference(s)
CAS Number 132865-44-2 [1]
Molecular Formula C7HeCINO:2 [1]
Molecular Weight 171.58 g/mol [1]
Appearance Solid [2]
Melting Point 152 °C [1]
Boiling Point 260.324 °C at 760 mmHg [1]
Density 1.317 g/cm3 [1]
Flash Point 111.24 °C [1]

Safety Information: The compound is associated with the following hazard statements: H302
(Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and
H335 (May cause respiratory irritation).[3] The GHS pictogram associated with this compound
is GHSO07 (Harmful).[3]

Synthesis and Experimental Protocols

The primary synthetic route to 5-Chloro-6-methoxynicotinaldehyde is the Vilsmeier-Haack
formylation of an appropriately substituted pyridine precursor. While a specific protocol for this
exact compound is not readily available in published literature, a general procedure can be
adapted from the synthesis of analogous compounds, such as 6-Chloro-4-
methoxynicotinaldehyde. The likely starting material for this synthesis is 2-chloro-3-
methoxypyridine.

Conceptual Synthetic Workflow:
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Conceptual workflow for the synthesis of 5-Chloro-6-methoxynicotinaldehyde.

General Protocol for Vilsmeier-Haack Formylation

This protocol is a general guideline and requires optimization for the specific synthesis of 5-
Chloro-6-methoxynicotinaldehyde.

Materials:

2-chloro-3-methoxypyridine

e Phosphorus oxychloride (POCIs)

e Anhydrous N,N-Dimethylformamide (DMF)

e Anhydrous Dichloromethane (DCM)

o Saturated agueous sodium bicarbonate (NaHCO3s) solution

e Brine (saturated agueous NaCl solution)

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)

e Crushed ice
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Procedure:

e Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped
with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0
equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add
POCIs (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below
5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

o Formylation Reaction: Dissolve 2-chloro-3-methoxypyridine (1.0 equivalent) in anhydrous
DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is
complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4
hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or
Liguid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the
starting material.

o Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully pour the
reaction mixture onto crushed ice. Once the initial exothermic reaction subsides, cautiously
add saturated aqueous NaHCOs solution until the mixture is neutral to pH paper. Extract the
product with DCM (3 x volume).

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SOa
or MgSOa. Filter off the drying agent and concentrate the filtrate under reduced pressure to
obtain the crude product. The crude product should then be purified by silica gel column
chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate)
to afford 5-Chloro-6-methoxynicotinaldehyde.

Reactivity and Potential Applications

The chemical structure of 5-Chloro-6-methoxynicotinaldehyde, featuring a reactive aldehyde
group and a chloro-substituted pyridine ring, makes it a valuable intermediate for the synthesis
of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Based on the reactivity of the analogous compound 6-Chloro-4-methoxynicotinaldehyde, the
chlorine atom at the 5-position is expected to be susceptible to displacement via various
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palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming
new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions:

5-Chloro-6-methoxynicotinaldehyde

Suzuki Couﬁrling Buchwald-Harvwig Amination Sonogashira Coupling
Ar-B(OH)2 R2NH Terminal Alkyne
Pd Catalyst, Base Pd Catalyst, Base Pd/Cu Catalyst, Base
A4 A/
5-Aryl-6-methoxynicotinaldehyde 5-(Dialkylamino)-6-methoxynicotinaldehyde 5-Alkynyl-6-methoxynicotinaldehyde

Click to download full resolution via product page

Potential palladium-catalyzed cross-coupling reactions of 5-Chloro-6-
methoxynicotinaldehyde.

These reactions would allow for the introduction of a wide variety of substituents at the 5-
position of the pyridine ring, enabling the synthesis of a diverse library of compounds for drug
discovery screening.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 5-Chloro-6-methoxynicotinaldehyde is limited
in the public domain. However, based on its structure and data from analogous compounds,
the expected spectral characteristics can be predicted. The following tables summarize the
predicted and, where available, experimental spectroscopic data.

Table 2: Predicted *H NMR Spectral Data
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Predicted Chemical Shift

3) Multiplicity Assignment
Ppm

~9.9-10.1 S Aldehyde (-CHO)
~8.5-8.7 d Pyridine Ring (H-2)
~7.8-8.0 d Pyridine Ring (H-4)
~4.0-4.2 S Methoxy (-OCHs)

Solvent: CDCIs, Reference: TMS at & 0.00 ppm.

Table 3: Predicted 3C NMR Spectral Data

Predicted Chemical Shift (8) ppm

Assignment

~188 - 192 Aldehyde Carbonyl (C=0)
~160 - 165 C6 (C-0)

~150 - 155 Cc2

~140 - 145 C4

~120- 125 C5 (C-Cl)

~115-120 C3 (C-CHO)

~55-60 Methoxy (-OCH?3)

Solvent: CDCls, Reference: CDCls at & 77.16 ppm.

Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
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Spectroscopy Predicted Data

~1700-1720 (C=0 stretch, aldehyde), ~2820,
~2720 (C-H stretch, aldehyde), ~1550-1600
(C=C/C=N stretch, pyridine ring), ~1250 (C-O

stretch, methoxy)

IR (cm™2)

Expected [M]* at 171 and [M+2]* at 173 (due to
MS (m/z) 35Cl and 37Cl isotopes in a ~3:1 ratio). Expected
[M+H]* at 172.

General Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent
(e.g., CDCIs) containing a small amount of tetramethylsilane (TMS) as an internal standard.

H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 or 500 MHz
spectrometer.

13C NMR Acquisition: Employ a proton-decoupled pulse program. Due to the lower natural
abundance of 13C, a greater number of scans will be required compared to *H NMR.

Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is
convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively,
prepare a KBr pellet.

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of
4000-400 cm™.

Mass Spectrometry (MS):

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid)
to promote ionization for Electrospray lonization (ESI).
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» Data Acquisition: Acquire the mass spectrum using an ESI or Electron Impact (El) ionization
source.

Potential Biological Activity and Experimental
Protocols

While there is no direct evidence in the searched literature for the biological activity of 5-
Chloro-6-methoxynicotinaldehyde, its structural similarity to other substituted pyridines that
serve as scaffolds for bioactive molecules suggests it could be a valuable starting point for drug
discovery programs. Derivatives of similar nicotinaldehydes have been investigated for their
potential as kinase inhibitors, which are crucial targets in oncology.

General Workflow for Biological Screening

5-Chloro-6-methoxynicotinaldehyde | Biochemical Assays — Cell-Based Assays _ e
Derivatives (e.g., Kinase Inhibition) (e.g., Cytotoxicity - MTT) Lizetel Corpuue] R e

Click to download full resolution via product page

General workflow for the biological screening of 5-Chloro-6-methoxynicotinaldehyde
derivatives.

General Protocol for In Vitro Kinase Inhibition Assay

This is a generalized protocol to assess the potential of a compound to inhibit a specific protein
kinase.

Materials:

e Test compound (dissolved in DMSO)

Kinase enzyme

Kinase-specific substrate

e ATP

Assay buffer
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» Detection reagent (e.g., ADP-Glo™ Kinase Assay)
o 384-well plates
Procedure:

e Compound Plating: Serially dilute the test compound in DMSO and add it to the wells of a
384-well assay plate. Include appropriate controls (no inhibitor for 100% activity and no
enzyme for background).

» Kinase Reaction: Add the kinase and its substrate to the wells. Allow for a brief pre-
incubation period at room temperature.

e Initiation: Start the kinase reaction by adding ATP.

 Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g.,
60 minutes).

o Detection: Stop the reaction and measure the kinase activity using a suitable detection
method, such as a luminescence-based assay that quantifies the amount of ADP produced
or ATP consumed.

o Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor
concentration. Fit the data to a dose-response curve to determine the 1Cso value (the
concentration of inhibitor required to reduce enzyme activity by 50%).

General Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess the effect of a compound on cell viability.
Materials:

e Cancer cell line (e.g., MCF-7, HelLa)

o Cell culture medium and supplements

e Test compound (dissolved in DMSO)
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
¢ Solubilizing agent (e.g., DMSO or acidified isopropanol)

o 96-well plates

Procedure:

o Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with various concentrations of the test compound.
Include a vehicle control (DMSO alone).

 Incubation: Incubate the cells with the compound for a specified duration (e.g., 48 or 72
hours).

o MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will
reduce the yellow MTT to purple formazan crystals.

e Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the
formazan crystals.

o Absorbance Reading: Measure the absorbance of the purple solution using a microplate
reader at approximately 570 nm.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
it against the compound concentration to determine the 1Cso value.

While direct involvement of 5-Chloro-6-methoxynicotinaldehyde in specific signaling
pathways has not been documented, derivatives of similar heterocyclic aldehydes have been
shown to target pathways such as the PI3K-Akt-mTOR pathway, which is frequently
dysregulated in cancer. Further research is needed to elucidate the specific biological targets
and mechanisms of action of compounds derived from this scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. benchchem.com [benchchem.com]

3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast
cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-6-
methoxynicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151208/docs#an-in-depth-technical-guide-to-5-
chloro-6-methoxynicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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